(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester
Description
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester is a chiral ester derivative of propionic acid, characterized by a 4-chloro-benzoylamino substituent at the second carbon of the propionate backbone. The chloro substituent on the benzoyl group enhances electron-withdrawing effects, which may influence reactivity and binding interactions.
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
PBOQVPFIBZWMNZ-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester typically involves the esterification of (S)-2-(4-Chloro-benzoylamino)-propionic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide, to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Substitution: The chloro group in the benzoylamino moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Hydrolysis: (S)-2-(4-Chloro-benzoylamino)-propionic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Substituted benzoylamino derivatives.
Scientific Research Applications
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Group Effects
a) Aromatic Substituents: Chloro vs. Fluoro vs. Hydroxyl
- Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5, ): Substitution with fluorine introduces stronger electronegativity but lower steric bulk than chlorine. Fluorine’s inductive effects may improve membrane permeability but reduce resonance stabilization of intermediates in synthetic pathways.
- (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid ethyl ester (CAS 222555-06-8, ): The 4-hydroxyphenyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility (molecular formula C₁₃H₁₈O₄, MW 238.28) but possibly reducing metabolic stability due to oxidative susceptibility.
b) Ester Group Variations
- 2-(4-BromoMethyl-phenyl)-2-Methyl-propionic acid ethyl ester (CAS 211105-00-9, ): The bromomethyl group introduces a reactive site for nucleophilic substitution (e.g., in prodrug activation), distinct from the chloro-benzoylamino group’s role in directing electrophilic aromatic substitution.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₄ClNO₃ | 255.70 | Not provided | 4-Chloro-benzoylamino, ethyl ester |
| (S)-2-Amino-3-(4-hydroxyphenyl)... | C₁₆H₁₇NO₃ | 271.31 | 42406-77-9 | 4-Hydroxyphenyl, benzyl ester |
| (S)-2-Ethoxy-3-(4-hydroxyphenyl)... | C₁₃H₁₈O₄ | 238.28 | 222555-06-8 | 4-Hydroxyphenyl, ethoxy |
| 2-(4-BromoMethyl-phenyl)-2-Methyl... | C₁₃H₁₇BrO₂ | 285.18 | 211105-00-9 | Bromomethyl, methyl branch |
Note: Molecular weights and formulas derived from , and 7.
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